molecular formula C12H18BrN3 B1529739 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline CAS No. 859027-13-7

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline

Cat. No.: B1529739
CAS No.: 859027-13-7
M. Wt: 284.2 g/mol
InChI Key: IXYWNRNRQJPZDO-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline is a chemical compound with the molecular formula C11H16BrN3 It is characterized by the presence of a bromine atom, a piperazine ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the following steps:

  • Bromination: Aniline is brominated to introduce the bromine atom at the 3-position of the benzene ring.

  • Piperazine Attachment: The brominated aniline undergoes a reaction with 4-methylpiperazine to form the piperazine-methylated derivative.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form a corresponding nitro compound.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the aniline group.

  • Bromine-Free Derivatives: Resulting from the reduction of the bromine atom.

  • Substituted Derivatives: Resulting from the substitution of the bromine atom.

Scientific Research Applications

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline is similar to other brominated aniline derivatives and piperazine-containing compounds. its unique combination of functional groups sets it apart. Some similar compounds include:

  • 4-Bromoaniline: Lacks the piperazine group.

  • 4-Methylpiperazine: Lacks the bromine atom and aniline group.

  • 3-Bromo-4-(4-methylpiperazin-1-yl)phenol: Contains a hydroxyl group instead of the aniline group.

These compounds have different properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYWNRNRQJPZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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